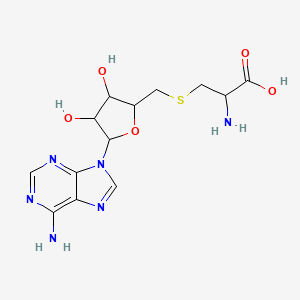
s-Adenosyl-l-cysteine
Overview
Description
“2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Chemical Reactions Analysis
Unfortunately, there isn’t much specific information available about the chemical reactions involving this compound .Scientific Research Applications
Synthesis and Immunobiological Activity
One area of research involves the synthesis of derivatives of 2-amino-3-(purin-9-yl)propanoic acids, including those substituted at the purine base moiety, and their subsequent evaluation for immunostimulatory and immunomodulatory potency. Some of these compounds have shown to significantly enhance the secretion of chemokines and augment NO biosynthesis, with the 2-amino-6-sulfanylpurine derivative being notably potent (Doláková, Holý, Zídek, Masojídková, Kmoníčková, 2005).
Fluorescence Activation by Microhydration
Another fascinating application is the use of 2-aminopurine, a closely related analog, as a fluorescent probe in biochemical settings to study DNA and RNA structure. It has been found that its fluorescence, which is initially weak in gas-phase, can be dramatically increased through microhydration, making it a valuable tool for biological assays (Lobsiger, Blaser, Sinha, Frey, Leutwyler, 2014).
Novel Synthesis Routes
Research has also been conducted on innovative synthesis routes for creating highly congested 2-aminobenzylamines, offering new methodologies for the production of derivatives of this compound. These synthesis processes involve base-catalyzed ring transformation of 2-pyranones, leading to the creation of compounds with potential antimicrobial activities (Farhanullah, Samrin, Ram, 2007).
Enantiomerically Pure Derivatives
The compound's derivatives have also been explored for their utility in creating enantiomerically pure derivatives of amino acids, highlighting its role in the development of chiral molecules for pharmaceutical applications. This underscores its importance in the synthesis of biologically active compounds with specific stereochemical configurations (Griesbeck, Seebach, 1987).
Hemoglobin Oxygen Affinity Modulation
Moreover, compounds structurally related to 2-amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid have been studied for their potential to modulate the oxygen affinity of hemoglobin. This research could have profound implications for clinical areas requiring modulation of oxygen supply, such as in the treatment of ischemia or stroke, or in the development of blood substitutes (Randad, Mahran, Mehanna, Abraham, 1991).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures .
Mode of Action
The exact mode of action of the compound is currently unknown. Given its structural similarity to certain amino acids and purines, it may interact with biological targets in a similar manner . This could involve binding to active sites, altering the conformation of target proteins, or participating in biochemical reactions .
Biochemical Pathways
The compound may potentially influence several biochemical pathways due to the presence of an amino acid moiety and a purine moiety in its structure . These could include protein synthesis, purine metabolism, and potentially others. The specific pathways and their downstream effects are yet to be determined .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns would need to be studied in detail to provide a comprehensive pharmacokinetic profile .
Biochemical Analysis
Biochemical Properties
The role of 2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid in biochemical reactions is multifaceted. It interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and often involves binding interactions, enzymatic reactions, and changes in molecular conformation .
Cellular Effects
2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid within cells and tissues is a complex process. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid involves the protection of the hydroxyl groups on ribose, followed by the introduction of the amino group at the 2-position of the ribose. The thiol group is then introduced at the 3-position of the ribose, followed by the deprotection of the hydroxyl groups. The final step involves the introduction of the carboxylic acid group at the 3-position of the propanoic acid moiety.", "Starting Materials": [ "D-ribose", "6-aminopurine", "2,3,5-tri-O-benzoyl-D-ribose", "thiophenol", "N,N-dimethylformamide", "triethylamine", "di-tert-butyl dicarbonate", "sodium hydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of ribose hydroxyl groups with di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide.", "Step 2: Introduction of amino group at 2-position of ribose using sodium hydride and 6-aminopurine in N,N-dimethylformamide.", "Step 3: Introduction of thiol group at 3-position of ribose using thiophenol and acetic anhydride in the presence of triethylamine.", "Step 4: Deprotection of ribose hydroxyl groups using hydrochloric acid in water.", "Step 5: Introduction of carboxylic acid group at 3-position of propanoic acid moiety using sodium hydroxide and sodium bicarbonate in ethyl acetate." ] } | |
CAS RN |
35899-53-7 |
Molecular Formula |
C13H18N6O5S |
Molecular Weight |
370.39 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H18N6O5S/c14-5(13(22)23)1-25-2-6-8(20)9(21)12(24-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-21H,1-2,14H2,(H,22,23)(H2,15,16,17)/t5-,6+,8+,9+,12+/m0/s1 |
InChI Key |
RVFHZLGRQFCOKV-MACXSXHHSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSC[C@@H](C(=O)O)N)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCC(C(=O)O)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCC(C(=O)O)N)O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B1608537.png)
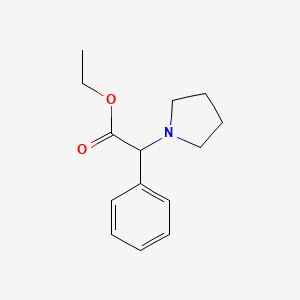
![1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene](/img/structure/B1608539.png)
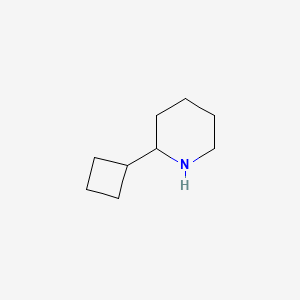
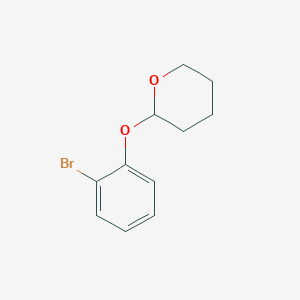
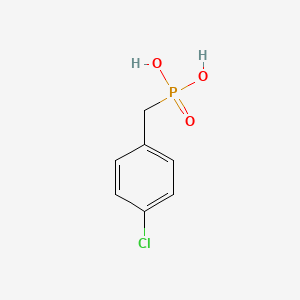
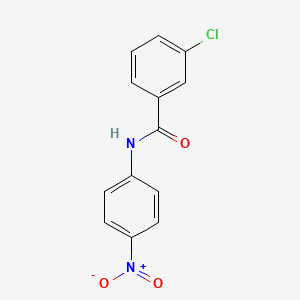


![Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate](/img/structure/B1608552.png)
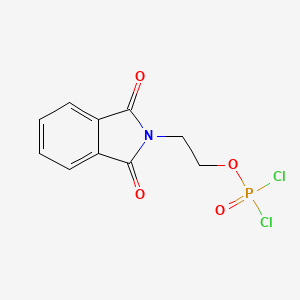
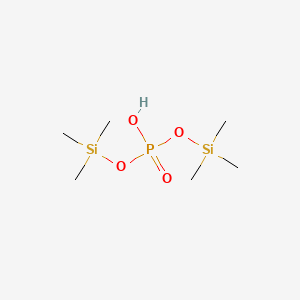
![1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane](/img/structure/B1608558.png)